1-Brom-4-(4-chlorphenoxymethyl)benzol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

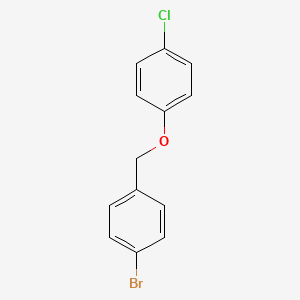

1-Bromo-4-(4-chlorophenoxymethyl)benzene is an organic compound with the molecular formula C13H10BrClO. It is a derivative of benzene, featuring both bromine and chlorine substituents, along with a phenoxymethyl group.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-(4-chlorophenoxymethyl)benzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of novel polymers and materials with specific properties.

Pharmaceutical Research: The compound is explored for its potential in drug development, particularly as a building block for bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-chlorophenoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-(4-chlorophenoxymethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove halogen substituents, yielding simpler benzene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

Nucleophilic Substitution: Products include azido or thiol-substituted benzene derivatives.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include dehalogenated benzene derivatives.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-(4-chlorophenoxymethyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the phenoxymethyl group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-chlorobenzene: Lacks the phenoxymethyl group, making it less versatile in certain synthetic applications.

1-(4-Chlorophenoxy)-4-(bromomethyl)benzene: Similar structure but with different positioning of substituents, affecting its reactivity and applications.

Uniqueness: 1-Bromo-4-(4-chlorophenoxymethyl)benzene is unique due to the presence of both bromine and chlorine atoms along with a phenoxymethyl group. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis and material science .

Biologische Aktivität

1-Bromo-4-(4-chlorophenoxymethyl)benzene, a compound with the molecular formula C₁₂H₈BrClO, has garnered attention in various fields of biological research due to its potential pharmacological applications and interactions with biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a chlorophenoxy group, which contribute to its unique chemical reactivity and biological properties. The presence of these substituents allows it to engage in diverse interactions within biological systems.

1-Bromo-4-(4-chlorophenoxymethyl)benzene is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Biochemical Pathways : It can affect pathways related to inflammation, cancer progression, and neurodegenerative diseases by modulating the activity of key proteins and enzymes.

Biological Activity

The biological activity of 1-Bromo-4-(4-chlorophenoxymethyl)benzene has been explored in several studies:

- Anticancer Properties : Research indicates that related compounds exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives similar to this compound have been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Antimicrobial Effects : Some studies suggest that compounds with similar structures may possess antimicrobial properties, inhibiting the growth of pathogenic bacteria and fungi.

- Neuroprotective Effects : Investigations into the neuroprotective potential of related brominated compounds indicate possible applications in treating neurodegenerative disorders.

Case Studies

- Cytotoxicity Assay : A study assessed the cytotoxic effects of 1-Bromo-4-(4-chlorophenoxymethyl)benzene on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

- Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Antimicrobial | Inhibits growth of S. aureus and E. coli | |

| Neuroprotective | Potential protective effects in neuronal models |

Toxicological Considerations

While exploring the biological activities of 1-Bromo-4-(4-chlorophenoxymethyl)benzene, it is essential to consider its toxicity profile. Preliminary toxicity studies suggest that high concentrations may lead to adverse effects, including cytotoxicity and potential organ toxicity. Further research is needed to establish safe dosage levels and long-term effects.

Eigenschaften

IUPAC Name |

1-bromo-4-[(4-chlorophenoxy)methyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEJQIWGILOCQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716849 |

Source

|

| Record name | 1-Bromo-4-[(4-chlorophenoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884162-71-4 |

Source

|

| Record name | 1-Bromo-4-[(4-chlorophenoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.